![molecular formula C24H25F2N3O2S B2998418 N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 851714-64-2](/img/structure/B2998418.png)
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopentylamino group might be introduced via a nucleophilic substitution reaction . The thioether group could be formed through a reaction with a suitable sulfur-containing compound .Chemical Reactions Analysis
The reactivity of this compound will depend on its functional groups. For instance, the amine group in the cyclopentylamino moiety could potentially participate in acid-base reactions. The thioether group might be susceptible to oxidation .Scientific Research Applications
Polymer Science
Thiocarbonyl Chemistry: The thiocarbonyl group in the compound exhibits unique reactivity with radicals, anions, nucleophiles, and electrophiles. In polymer science, such compounds can be used as monomers, polymerization catalysts, and in post-polymerization modification reactions. They offer novel avenues for creating degradable polymers and smart polymers, which are significant for developing new materials with tailored properties .
Drug Delivery Systems
Intracellular Delivery Applications: The structural components of the compound can be utilized to form polymeric nanoparticle micelles. These micelles can serve as carriers for drug molecules, providing a method for targeted delivery within cells. The compound’s ability to form micelles with desirable physicochemical characteristics makes it a candidate for long-circulating therapeutic delivery vehicles .
Nanomedicine
Nanoparticle Synthesis: The compound’s reactivity can be harnessed to synthesize nanoparticles with specific functions. These nanoparticles can be engineered to interact with biological systems in a controlled manner, making them useful in various nanomedicine applications, including diagnostics and therapeutics .
Organic Synthesis
Thiophene Derivatives: The compound can participate in [2+2+1] cyclization reactions to produce thiophene derivatives. Thiophenes are important in synthesizing pharmaceuticals, conducting materials, and organic electronics. The compound’s reactivity could lead to new methods for constructing thiophene rings, which are core structures in many organic compounds .
Catalysis
Polymerization Catalyst: The compound’s thiocarbonyl group can act as a catalyst in polymerization reactions. It can facilitate various types of polymerizations, including radical and cationic processes. This application is crucial for producing polymers with specific chain lengths and architectures .
Material Science
Smart Materials: The compound’s unique reactivity profile allows for the creation of smart materials that can respond to environmental stimuli. These materials can change their properties in response to changes in temperature, pH, or light, which is valuable for sensors, actuators, and adaptive materials .
properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O2S/c25-18-9-5-10-19(26)23(18)24(31)27-12-13-29-14-21(17-8-3-4-11-20(17)29)32-15-22(30)28-16-6-1-2-7-16/h3-5,8-11,14,16H,1-2,6-7,12-13,15H2,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZOOQMOKBNXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide |
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